Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate
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Overview
Description
“Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1244016-90-7. It has a molecular weight of 245.08 and its IUPAC name is methyl 5-bromo-6-(methylamino)nicotinate . It is a solid substance with a melting point between 125 - 127 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11). The InChI key is LWZLFWKXJCZVIA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point between 125 - 127 degrees Celsius . It has a molecular weight of 245.08 .Scientific Research Applications
Efficient Synthesis Techniques
The efficient synthesis of Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate and its derivatives is crucial for applications in medicinal chemistry and drug development. Hirokawa et al. (2000) described an efficient synthesis pathway for the carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist. This synthesis involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine, followed by regioselective bromination and alkaline hydrolysis, producing the desired product with a 67% overall yield (Hirokawa, Horikawa, & Kato, 2000).
Novel Compound Synthesis
Research on novel compounds using Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate as a precursor has shown promising results in the development of new drugs and materials. For instance, Ahmad et al. (2017) conducted a study on the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. The study not only provided insights into the potential applications of these derivatives in medicinal chemistry but also highlighted the importance of such synthetic routes for generating new molecules with potential therapeutic effects (Ahmad et al., 2017).
Biological and Pharmacological Applications
The derivatives of Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate exhibit various biological and pharmacological activities. Liu et al. (1996) synthesized a series of 3- and 5-alkylamino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone and evaluated them as inhibitors of CDP reductase activity and for their cytotoxicity and antineoplastic activity. Some of these derivatives showed potent inhibitory activity against ribonucleotide reductase and significant antineoplastic activity, highlighting their potential as therapeutic agents (Liu et al., 1996).
Safety And Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, H332 which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZLFWKXJCZVIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)OC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate |
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